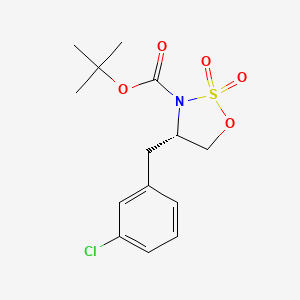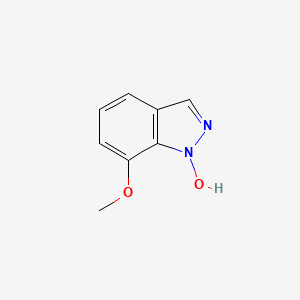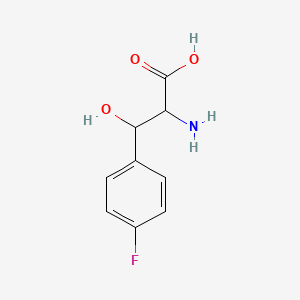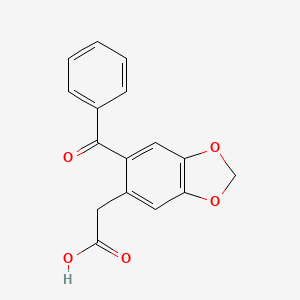
1,3-Benzodioxole-5-acetic acid, 6-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-acetic acid, 6-benzoyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzodioxole ring fused with an acetic acid moiety and a benzoyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation, where 1,3-benzodioxole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the continuous acylation process is often employed. This method involves the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The acylation of 1,3-benzodioxole with benzoyl chloride is performed in the presence of a suitable catalyst, and the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-acetic acid, 6-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups at specific positions on the benzodioxole ring.
Scientific Research Applications
1,3-Benzodioxole-5-acetic acid, 6-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances and insecticide synergists.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Benzodioxole-5-acetic acid, 6-benzoyl- stands out due to its unique combination of a benzodioxole ring, acetic acid moiety, and benzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit COX enzymes and exhibit cytotoxic activity against cancer cells highlights its potential in medicinal chemistry .
Properties
CAS No. |
132813-86-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-(6-benzoyl-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C16H12O5/c17-15(18)7-11-6-13-14(21-9-20-13)8-12(11)16(19)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,17,18) |
InChI Key |
RBGGMRJKTMAEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


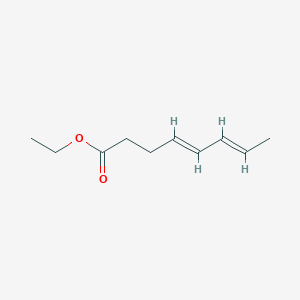
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
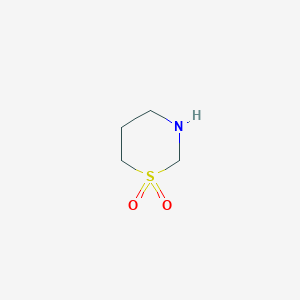
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
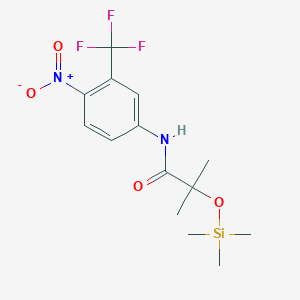

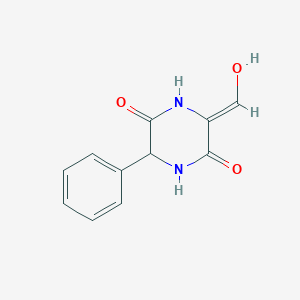
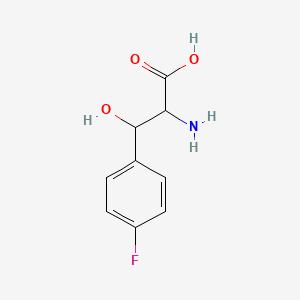
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
